

Application Notes and Protocols for M-494 Powder

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Compound of Interest

Compound Name: MRL-494

Cat. No.: B11931902

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Introduction

MRL-494 is a novel antibacterial agent with a dual mechanism of action, targeting the β -barrel assembly machine (BAM) complex in Gram-negative bacteria and disrupting the cytoplasmic membrane in Gram-positive bacteria.^{[1][2]} This document provides detailed guidelines for the proper storage, handling, and use of **MRL-494** powder in a research setting. The included protocols for key experiments are intended to assist in the evaluation of its antimicrobial properties.

Physicochemical Properties and Storage

Proper storage of **MRL-494** powder is crucial to maintain its stability and efficacy. The following table summarizes its key physicochemical properties and recommended storage conditions.

Property	Value	Reference/Note
Molecular Formula	C ₂₆ H ₃₅ FN ₁₆ O ₂	[3]
Molecular Weight	622.67 g/mol	[3]
Appearance	Solid powder	Generic observation
Solubility	Soluble in DMSO	[3]
Storage (Powder)	-20°C for up to 12 months; 4°C for up to 6 months. Protect from light and moisture.	Based on general antibiotic storage guidelines.[4]
Storage (In Solution)	-80°C for up to 6 months; -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.	[4]

Note: For long-term storage, it is recommended to store **MRL-494** powder at -20°C or lower in a tightly sealed container, protected from light and moisture. Aliquoting stock solutions is advised to minimize degradation from repeated freeze-thaw cycles.

Safety and Handling

As a specific Safety Data Sheet (SDS) for **MRL-494** is not publicly available, standard laboratory safety precautions for handling chemical powders should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Engineering Controls:** Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- **Handling:** Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
- **Spills:** In case of a spill, carefully clean the area to avoid dust generation. Use appropriate cleaning materials and dispose of waste in a sealed container.

- Disposal: Dispose of **MRL-494** waste according to local, state, and federal regulations for chemical waste.[\[5\]](#)[\[6\]](#)

Antimicrobial Activity

MRL-494 exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against a panel of representative bacterial strains.

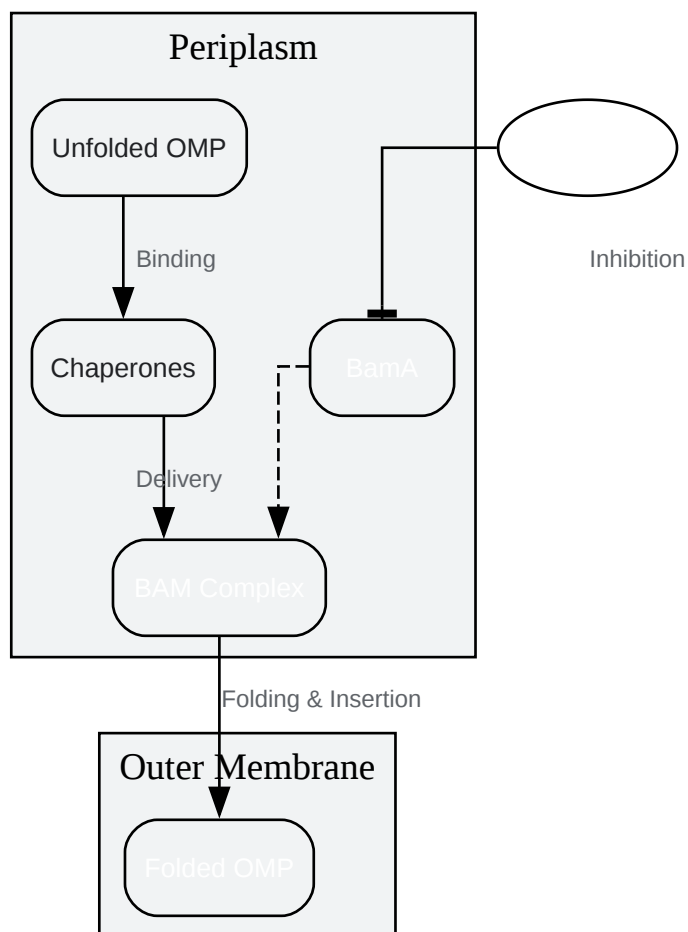
Bacterial Strain	MIC (µg/mL)	Reference
Escherichia coli ATCC 25922	16	[7]
Escherichia coli BW25113	8	[7]
Klebsiella pneumoniae ATCC 13883	>128	[7]
Acinetobacter baumannii ATCC 9955	32	[7]
Pseudomonas aeruginosa ATCC 27853	16	[7]
Staphylococcus aureus (MSSA) 29213	8	[7]
Staphylococcus aureus (MRSA) USA300	8	[7]

MRL-494 has also been shown to act synergistically with other antibiotics, such as rifampicin, against Gram-negative bacteria.[\[7\]](#)[\[8\]](#)

Mechanism of Action & Signaling Pathways

In Gram-negative bacteria, **MRL-494** inhibits the function of the β -barrel assembly machine (BAM) complex, which is essential for the assembly of outer membrane proteins (OMPs).[\[1\]](#)[\[2\]](#) This disruption of OMP biogenesis leads to envelope stress and activation of the Rcs (Regulator of Capsule Synthesis) stress response pathway.[\[3\]](#)[\[9\]](#)

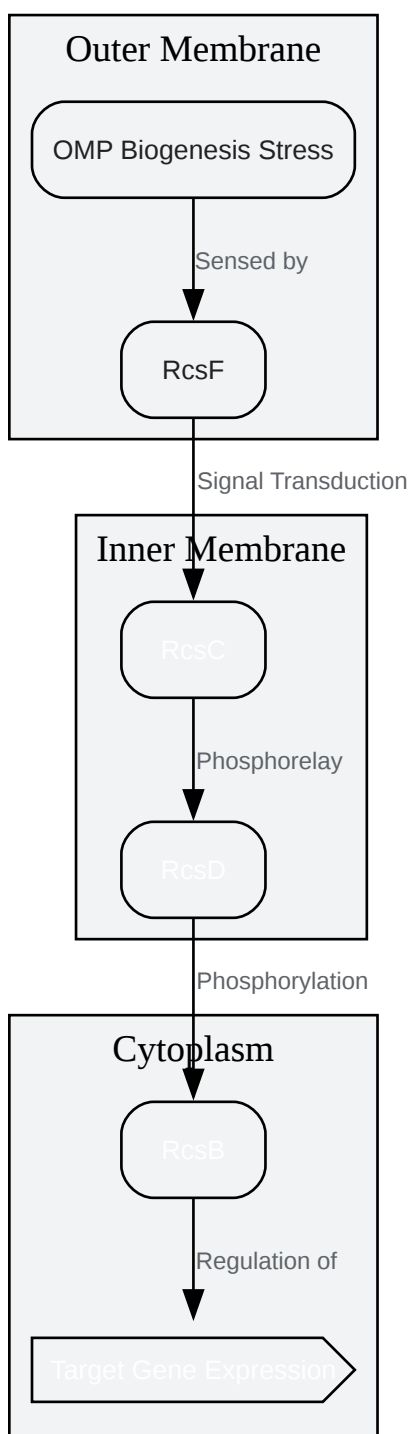
BAM Complex Inhibition Workflow



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Caption: **MRL-494** inhibits the BamA subunit of the BAM complex.

Rcs Stress Response Pathway Activation



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Caption: Disruption of OMP biogenesis by **MRL-494** activates the Rcs stress response.

Experimental Protocols

Preparation of MRL-494 Stock Solution

- Materials:
 - **MRL-494** powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes or vials
- Procedure:
 1. Allow the **MRL-494** powder to equilibrate to room temperature before opening the vial.
 2. Weigh the desired amount of **MRL-494** powder in a sterile microcentrifuge tube.
 3. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
 4. Vortex thoroughly until the powder is completely dissolved.
 5. Aliquot the stock solution into sterile, light-protected tubes.
 6. Store the aliquots at -20°C or -80°C.

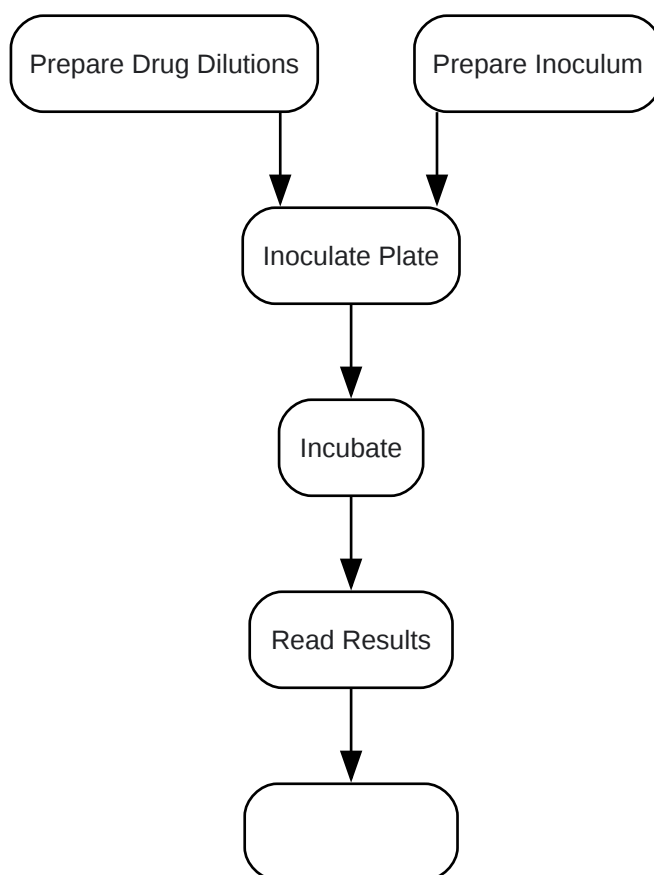
Checkerboard Synergy Assay with Rifampicin

This protocol is adapted from standard checkerboard assay methods to determine the synergistic effect of **MRL-494** and rifampicin.^{[7][10][11]}

- Materials:
 - **MRL-494** stock solution
 - Rifampicin stock solution
 - Bacterial culture in mid-logarithmic growth phase
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates
- Procedure:
 1. Prepare serial two-fold dilutions of **MRL-494** in CAMHB along the x-axis of the 96-well plate.
 2. Prepare serial two-fold dilutions of rifampicin in CAMHB along the y-axis of the 96-well plate.
 3. The final volume in each well containing the drug combination should be 50 μ L.
 4. Include wells with **MRL-494** only and rifampicin only to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no bacteria).
 5. Prepare a bacterial inoculum suspension and dilute it in CAMHB to a final concentration of 5×10^5 CFU/mL.
 6. Add 50 μ L of the bacterial inoculum to each well (except the sterility control).
 7. Incubate the plate at 37°C for 18-24 hours.
 8. Determine the MIC for each drug alone and in combination by visual inspection for turbidity.
 9. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
$$\text{FICI} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$$
 - $\text{FICI} \leq 0.5$: Synergy
 - $0.5 < \text{FICI} \leq 4.0$: Additive or indifferent
 - $\text{FICI} > 4.0$: Antagonism

Experimental Workflow for Checkerboard Assay



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Caption: Workflow for the checkerboard synergy assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of **MRL-494** to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).^{[12][13][14][15][16]}

- Materials:
 - **MRL-494** stock solution
 - N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)
 - Bacterial culture in mid-logarithmic growth phase
 - HEPES buffer (5 mM, pH 7.2)

- Black 96-well microtiter plates with clear bottoms
- Fluorometer
- Procedure:
 1. Harvest bacterial cells by centrifugation and wash them with HEPES buffer.
 2. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.
 3. Add 100 µL of the cell suspension to the wells of the microtiter plate.
 4. Add NPN to a final concentration of 10 µM and incubate for 3 minutes at room temperature.
 5. Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
 6. Add **MRL-494** at various concentrations to the wells.
 7. Immediately begin monitoring the fluorescence intensity over time.
 8. An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.
 9. Include a positive control (e.g., polymyxin B) and a negative control (vehicle).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **MRL-494** to its target protein, BamA, in intact cells.^{[1][2]}

- Materials:
 - **MRL-494** stock solution
 - Bacterial culture in mid-logarithmic growth phase
 - Lysis buffer

- Protease inhibitors
- SDS-PAGE equipment and reagents
- Western blot equipment and reagents
- Antibody specific for BamA
- Procedure:
 1. Treat bacterial cells with **MRL-494** or vehicle control for a specified time.
 2. Harvest the cells and resuspend them in lysis buffer with protease inhibitors.
 3. Divide the cell lysates into aliquots and heat them at a range of different temperatures for 3 minutes.
 4. Cool the samples and centrifuge to pellet precipitated proteins.
 5. Collect the supernatants containing the soluble protein fraction.
 6. Analyze the amount of soluble BamA in each sample by SDS-PAGE and Western blotting.
 7. A shift in the thermal denaturation curve of BamA in the presence of **MRL-494** compared to the control indicates direct binding.

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